N-(2-bromophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.98441 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
Crystal Structures of Halophenyl Derivatives : The study of crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the bromo derivative, revealed that these molecules are essentially planar. They exhibit anti conformations with respect to the C—N rotamer of the amide and have cis geometries, indicating potential for diverse chemical and biological applications due to their stable and predictable structure (Gomes et al., 2015).
Synthesis Methods : Research into the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the production of biologically active compounds, including N-(2-bromophenyl)-4-oxo-4H-chromene-2-carboxamide, has led to the establishment of a streamlined synthetic process. This enhances the accessibility of such compounds for further study and application in various scientific fields (Zhu et al., 2014).
Biological Activities and Applications
GPR35 Agonist : A closely related compound, 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, was identified as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This receptor is implicated in various physiological and pathological processes, suggesting that this compound derivatives could have significant biological relevance (Thimm et al., 2013).
Chemosensor for Metal Ions : Derivatives of 4-oxo-4H-chromene-3-carboxamide have been explored as highly selective chemosensors for metal ions like Cu2+ and anions such as H2PO4−. This indicates potential applications in environmental monitoring, biomedical diagnostics, and chemical research, highlighting the versatility of the chromene carboxamide framework for developing sensitive detection systems (Meng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-bromophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-11-6-2-3-7-12(11)18-16(20)15-9-13(19)10-5-1-4-8-14(10)21-15/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKWNUHDIIMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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